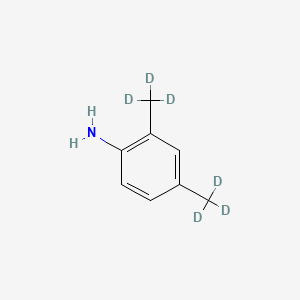

2,4-Xylidine-D6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H11N |

|---|---|

Molecular Weight |

127.22 g/mol |

IUPAC Name |

2,4-bis(trideuteriomethyl)aniline |

InChI |

InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3/i1D3,2D3 |

InChI Key |

CZZZABOKJQXEBO-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=C(C=C1)N)C([2H])([2H])[2H] |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C |

Origin of Product |

United States |

Foundational & Exploratory

2,4-Xylidine-D6 chemical properties and structure

An In-depth Technical Guide to 2,4-Xylidine-D6

Abstract

This document provides a comprehensive technical overview of this compound, the deuterated isotopologue of 2,4-Xylidine. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This guide details the chemical structure, physicochemical properties, experimental protocols for its synthesis and application, and its primary uses. This compound serves as a crucial internal standard for mass spectrometry-based quantification of its non-labeled analogue, leveraging the stable isotope label for enhanced accuracy in complex matrices. The applications of the parent compound, 2,4-Xylidine, span the synthesis of pharmaceuticals, dyes, and pesticides.[1][2][3]

Chemical Structure and Identification

This compound is an aromatic amine in which the six hydrogen atoms on the two methyl groups of 2,4-Xylidine have been replaced with deuterium.[4] This isotopic substitution results in a mass shift that is readily detectable by mass spectrometry, while maintaining nearly identical chemical and physical properties to the parent compound. This makes it an ideal internal standard for quantitative analysis.[5]

The formal IUPAC name is 2,4-bis(trideuteriomethyl)aniline.[4] The structure consists of a benzene ring substituted with an amino group at position 1, and two trideuteriomethyl (-CD3) groups at positions 2 and 4.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1071170-27-8[1][6] |

| Molecular Formula | C₈H₅D₆N[6] |

| Molecular Weight | 127.22 g/mol [6] |

| Synonyms | 2,4-Dimethylaniline-d6, 1-Amino-2,4-dimethylbenzene-d6, 2,4-bis(trideuteriomethyl)aniline[4][6] |

| InChI | InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3/i1D3,2D3[4] |

| SMILES | [2H]C([2H])([2H])c1ccc(N)c(c1)C([2H])([2H])[2H][4] |

| Unlabelled CAS No. | 95-68-1[4] |

Physicochemical Properties

The physicochemical properties of this compound are nearly identical to its non-deuterated counterpart. Quantitative data for the parent compound (2,4-Xylidine, CAS: 95-68-1) are summarized below and serve as a reliable reference.

Table 2: Physicochemical Properties of 2,4-Xylidine (Non-Deuterated Analogue)

| Property | Value |

| Appearance | Colorless to pale yellow or reddish-brown viscous liquid.[2][7][8] |

| Density | 0.976 - 0.98 g/mL at 25 °C[2][7] |

| Boiling Point | 218 °C[2] |

| Melting Point | -15.9 °C to 16 °C[2][7] |

| Flash Point | ~91 - 100 °C (195 - 205 °F)[7][9] |

| Vapor Pressure | 0.16 mm Hg at 25 °C[7] |

| Refractive Index | 1.558 at 20 °C[7] |

| Water Solubility | Low (5 g/L at 20 °C) |

| Storage | Store at 2-8°C, hygroscopic, under an inert atmosphere.[6] |

Experimental Protocols

General Synthesis Pathway

2,4-Xylidine is industrially produced via the catalytic hydrogenation of 2,4-dimethylnitrobenzene, which is itself derived from the nitration of m-xylene.[2][10] The synthesis of this compound follows the same pathway, beginning with deuterated m-xylene (m-xylene-d6).

Methodology:

-

Nitration: m-Xylene-d6 is treated with a nitrating agent (typically a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the benzene ring, yielding 2,4-dimethylnitrobenzene-d6.

-

Catalytic Hydrogenation: The resulting 2,4-dimethylnitrobenzene-d6 is reduced. This is commonly achieved through catalytic hydrogenation using hydrogen gas and a metal catalyst, such as Raney Nickel.[3][10] The reaction is typically carried out in a solvent like ethanol at elevated temperature (60–120 °C) and pressure (0.25–2.5 MPa).[3][10]

-

Purification: The final product, this compound, is isolated and purified from the reaction mixture, usually by distillation.[3][10]

Caption: Plausible synthesis workflow for this compound.

Analytical Application as an Internal Standard

The primary application of this compound is as an internal standard for the accurate quantification of 2,4-Xylidine in biological or environmental samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

-

Sample Preparation: A known volume or mass of the sample (e.g., plasma, urine, tissue homogenate) is collected.

-

Internal Standard Spiking: A precise and known amount of this compound solution is added to the sample at the earliest stage of preparation. This accounts for analyte loss during subsequent steps.

-

Extraction: The analyte (2,4-Xylidine) and the internal standard (this compound) are extracted from the sample matrix. Common methods include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system.

-

Chromatography: The analyte and internal standard, being chemically identical, co-elute from the liquid chromatography column.

-

Mass Spectrometry: In the mass spectrometer, the compounds are ionized (e.g., by electrospray ionization) and fragmented. Specific parent-to-daughter ion transitions (Multiple Reaction Monitoring, MRM) are monitored for both the analyte and the deuterated standard.

-

-

Quantification: The concentration of 2,4-Xylidine in the original sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte.

Caption: General workflow for quantification using a deuterated internal standard.

Applications

The utility of this compound is almost exclusively as a stable isotope-labeled internal standard. Deuteration provides a mass shift for detection without significantly altering retention time or ionization efficiency, which is the ideal characteristic for an internal standard in mass spectrometry.[5] This is critical for:

-

Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of drugs that metabolize to 2,4-Xylidine.

-

Metabolite Identification: Used as a reference standard to confirm the presence of 2,4-Xylidine as a metabolite.[11]

-

Toxicology and Environmental Monitoring: Quantifying exposure to 2,4-Xylidine, which is an industrial chemical and a degradation product of the pesticide amitraz.[2]

The non-deuterated parent compound, 2,4-Xylidine, is a significant industrial intermediate used in the synthesis of:

-

Pharmaceuticals: Including antiarrhythmic and anticonvulsant compounds.[1]

-

Veterinary Drugs: Such as the ectoparasiticide cymiazole.[2]

-

Dyes and Pigments: Used as a precursor for colorants like Pigment Yellow 81.[2]

Safety and Handling

No specific safety data for this compound is available. Therefore, it should be handled with the same precautions as its non-deuterated analogue. 2,4-Xylidine is classified as toxic and poses a significant health hazard.[2] It is harmful if swallowed, inhaled, or absorbed through the skin. It is also considered genotoxic and potentially teratogenic.[2][12] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be used at all times, and work should be conducted in a well-ventilated fume hood.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 2,4-Xylidine - Wikipedia [en.wikipedia.org]

- 3. CN101863777A - The preparation method of solvent-free 2,4-dimethylaniline and 2,6-dimethylaniline - Google Patents [patents.google.com]

- 4. This compound | CAS 1071170-27-8 | LGC Standards [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Page loading... [guidechem.com]

- 8. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4-xylidine, 95-68-1 [thegoodscentscompany.com]

- 10. CN1055922A - 2,4-xylidine and 2, the preparation method of 6-xylidine - Google Patents [patents.google.com]

- 11. caymanchem.com [caymanchem.com]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to 2,4-Xylidine-D6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Xylidine-D6 (Deuterated 2,4-Dimethylaniline), a critical analytical reagent. It details the compound's chemical and physical properties, provides a protocol for its synthesis, and outlines its application as an internal standard in the quantitative analysis of aromatic amines by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended to serve as a valuable resource for researchers and professionals in analytical chemistry, drug development, and toxicology.

Introduction

This compound is the deuterated isotopologue of 2,4-xylidine, an aromatic amine. In mass spectrometry-based quantitative analysis, the use of stable isotope-labeled internal standards is the gold standard for achieving high accuracy and precision. This compound, with its six deuterium atoms on the methyl groups, serves as an ideal internal standard for the quantification of its non-labeled counterpart, 2,4-xylidine. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and chromatographic separation, while its increased mass allows for clear differentiation in the mass spectrometer.

The non-labeled compound, 2,4-xylidine, is a significant industrial chemical used in the synthesis of various products, including pharmaceuticals such as antiarrhythmic and anticonvulsant compounds, as well as dyes and pesticides.[1] Due to its potential toxicity and its presence as a metabolite of certain drugs and a degradation product of some azo dyes, the accurate quantification of 2,4-xylidine in various matrices is of high importance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| Chemical Name | 2,4-bis(trideuteriomethyl)aniline |

| Synonyms | 2,4-Dimethylaniline-D6, 2,4-Di(methyl-d3)benzenamine |

| CAS Number | 1071170-27-8 |

| Molecular Formula | C₈H₅D₆N |

| Molecular Weight | 127.22 g/mol |

| Appearance | Neat liquid or oil |

| Chemical Purity | ≥98% |

| Isotopic Purity (D6) | ≥99 atom % D |

Note: Exact purity and isotopic enrichment values are batch-specific and should be confirmed by consulting the Certificate of Analysis from the supplier.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the general method for the perdeuteration of xylidines and can be used for the laboratory-scale synthesis of this compound.

Materials:

-

2,4-Xylidine hydrochloride

-

Deuterium oxide (D₂O, 99.8+ atom % D)

-

Deuterated hydrochloric acid (DCl in D₂O, 35 wt. %)

-

High-pressure reaction vessel (e.g., stainless steel autoclave)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of the Reaction Mixture: In a suitable glass liner for the autoclave, dissolve 2,4-xylidine hydrochloride in D₂O.

-

Acidification: Adjust the pH of the solution to approximately -0.5 by the careful addition of DCl in D₂O.

-

Deuteration Reaction: Seal the glass liner in the high-pressure reaction vessel. Heat the mixture to 250-270 °C for 48 hours with constant stirring.

-

Work-up and Purification:

-

After cooling to room temperature, carefully open the reaction vessel.

-

Transfer the reaction mixture to a round-bottom flask and evaporate to dryness using a rotary evaporator.

-

To ensure complete deuteration, the residue can be redissolved in D₂O, the pH readjusted, and the heating process repeated for another 24 hours.

-

The final product can be purified by recrystallization from D₂O or by steam distillation after neutralization with a suitable base (e.g., NaOD).

-

Characterization: The degree of deuteration should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).

References

In-Depth Technical Guide: 2,4-Xylidine-D6 (CAS: 1071170-27-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Xylidine-D6, a deuterated analog of 2,4-Xylidine. This document consolidates key chemical data, experimental protocols, and metabolic information relevant to its application in research and development.

Core Compound Information

This compound is a stable isotope-labeled form of 2,4-Xylidine, where six hydrogen atoms on the two methyl groups have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various scientific applications, particularly in pharmacokinetic and metabolic studies. The non-labeled compound, 2,4-Xylidine, is an aniline-derived chemical used in the synthesis of pharmaceuticals, such as antiarrhythmic and anticonvulsant compounds[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its non-deuterated analog are presented below. Data for the deuterated compound is sourced from commercially available information, while data for the non-deuterated form is provided for comparison.

| Property | This compound | 2,4-Xylidine |

| CAS Number | 1071170-27-8[1][2][3] | 95-68-1[2][3][4] |

| Molecular Formula | C₈H₅D₆N[5][6] | C₈H₁₁N[4] |

| Molecular Weight | 127.22 g/mol [5][6] | 121.18 g/mol [7][8] |

| Appearance | Not explicitly stated for D6, likely a colorless to yellow or brown liquid, similar to the non-deuterated form. | Colorless to pale yellow liquid, which can darken to reddish-brown upon exposure to air.[4] |

| Boiling Point | No data available | 218 °C[4] |

| Melting Point | No data available | 15.5 °C[4] |

| Density | No data available | 0.979 g/mL at 20 °C[4] |

| Solubility | No data available | Slightly soluble in water. |

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound is through a microwave-promoted hydrogen-deuterium exchange reaction on the methyl groups of 2,4-Xylidine. The following protocol is adapted from a general method for the deuteration of anilines.

Objective: To synthesize this compound from 2,4-Xylidine via a microwave-assisted deuteration.

Materials:

-

2,4-Xylidine

-

Deuterium oxide (D₂O)

-

Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

25 mL sealed microwave reaction tube

-

Microwave synthesizer

-

Standard laboratory glassware for extraction and purification

-

Flash chromatography system

Procedure:

-

To a 25 mL sealed microwave reaction tube, add 2,4-Xylidine (2 mmol), D₂O (3 mL), and thionyl chloride (0.2 mL).

-

Seal the tube and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at 130°C for 30 minutes.

-

After the reaction is complete, allow the tube to cool to room temperature.

-

Dilute the reaction mixture with water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting residue by flash chromatography to obtain this compound.

Expected Outcome: The procedure is expected to yield this compound with a high degree of deuterium incorporation at the methyl positions. The yield and isotopic purity should be confirmed by analytical methods such as GC-MS and NMR.

Analytical Methodology: Quantification by LC-MS/MS

A sensitive method for the quantification of this compound in biological matrices can be adapted from established methods for similar analytes, such as 2,6-xylidine[9][10][11]. This protocol outlines a general procedure for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To quantify the concentration of this compound in a given sample matrix.

Materials and Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

C18 reversed-phase analytical column

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Sample matrix (e.g., plasma, tissue homogenate)

-

This compound standard for calibration curve

Procedure:

-

Sample Preparation:

-

Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample.

-

Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase.

-

-

LC Separation:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A suitable gradient should be developed to ensure the separation of this compound from potential interferences. A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over several minutes.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

-

MS/MS Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound. The exact m/z values will need to be determined by direct infusion of a standard solution.

-

Optimize cone voltage and collision energy to maximize the signal for the selected transitions.

-

-

Quantification:

-

Prepare a calibration curve by spiking known concentrations of this compound into the blank sample matrix and processing as described above.

-

Plot the peak area ratio of the analyte to an internal standard (if used) against the concentration to generate the calibration curve.

-

Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Metabolic Pathway

The metabolism of 2,4-Xylidine has been studied and is known to proceed through several key pathways, including N-acetylation, N-hydroxylation, and oxidation of the methyl groups[12]. The deuteration in this compound is on the methyl groups, which can influence the rate of metabolism at these sites (a phenomenon known as the kinetic isotope effect). The primary metabolic routes are depicted in the diagram below.

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound.

Caption: General workflow for a pharmacokinetic study.

Safety and Handling

The safety data for this compound is not extensively published; however, the safety precautions for the non-deuterated 2,4-Xylidine should be strictly followed. 2,4-Xylidine is classified as toxic if swallowed, in contact with skin, or if inhaled[7][8]. It may cause damage to organs through prolonged or repeated exposure. It is also toxic to aquatic life with long-lasting effects[7].

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This technical guide is intended for informational purposes for research and development professionals. All procedures should be carried out by trained personnel in a suitably equipped laboratory. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling the compound.

References

- 1. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]

- 2. chemsynth.co.in [chemsynth.co.in]

- 3. 2,4-Xylidine - Wikipedia [en.wikipedia.org]

- 4. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dimethylaniline (2,4-Xylidine) | LGC Standards [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. lobachemie.com [lobachemie.com]

- 8. rroij.com [rroij.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. gcms.labrulez.com [gcms.labrulez.com]

- 12. This compound | CAS 1071170-27-8 | LGC Standards [lgcstandards.com]

2,4-Xylidine-D6 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4-Xylidine-D6, a deuterated analog of 2,4-Xylidine. This isotopically labeled compound is of significant interest in pharmaceutical research and development, primarily as an internal standard for quantitative analysis. Its properties and applications are detailed herein to support its effective use in a laboratory setting.

Core Molecular Information

This compound, also known as 2,4-Dimethylaniline-D6, is a stable isotope-labeled version of 2,4-Xylidine where six hydrogen atoms on the two methyl groups have been replaced with deuterium.

| Property | Value | Source |

| Molecular Formula | C₈H₅D₆N | [1] |

| Molecular Weight | 127.22 g/mol | [1] |

| CAS Number | 1071170-27-8 | [1][2] |

| Unlabeled CAS Number | 95-68-1 | [1] |

Physicochemical Properties (of non-deuterated 2,4-Xylidine)

| Property | Value | Source |

| Appearance | Colorless to tan, oily liquid | |

| Melting Point | 10 - 12 °C | [3] |

| Boiling Point | 214 °C | [3] |

| Density | 0.984 g/cm³ at 25 °C | [3] |

| LogP | 1.96 | [3] |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in chromatography coupled with mass spectrometry (LC-MS or GC-MS). The use of a deuterated internal standard is a well-established technique to improve the accuracy and precision of analytical measurements. By adding a known amount of the deuterated standard to a sample, variations in sample preparation and instrument response can be corrected for, a technique known as isotope dilution mass spectrometry.

2,4-Xylidine is a known metabolite of some pharmaceutical compounds and a precursor in the synthesis of various chemicals. Therefore, this compound is valuable for pharmacokinetic studies, metabolic profiling, and environmental analysis where accurate quantification of 2,4-Xylidine is crucial.

Experimental Protocols

While a specific, detailed experimental protocol for the use of this compound is not publicly available, a generalized procedure for its use as an internal standard in the quantification of 2,4-Xylidine in a biological matrix by LC-MS/MS is provided below. This protocol is based on established methods for the analysis of aromatic amines.

Objective: To quantify the concentration of 2,4-Xylidine in a plasma sample using this compound as an internal standard.

Materials:

-

Plasma sample

-

2,4-Xylidine analytical standard

-

This compound internal standard solution (of known concentration)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma, add 10 µL of the this compound internal standard solution.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Solid Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitor the following MRM transitions:

-

2,4-Xylidine: Precursor ion > Product ion (to be determined based on instrumentation)

-

This compound: Precursor ion > Product ion (to be determined based on instrumentation)

-

-

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of the 2,4-Xylidine analytical standard, with a fixed amount of the this compound internal standard added to each calibration point.

-

Calculate the ratio of the peak area of 2,4-Xylidine to the peak area of this compound for each sample and calibration standard.

-

Determine the concentration of 2,4-Xylidine in the samples by interpolating from the calibration curve.

-

Visualizations

Below is a diagram illustrating the general workflow for using this compound as an internal standard in a quantitative analysis.

Caption: Workflow for quantitative analysis using an internal standard.

References

Synthesis and Preparation of 2,4-Xylidine-D6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of 2,4-Xylidine-D6 (2,4-Dimethylaniline-D6), a deuterated analog of 2,4-Xylidine. This isotopically labeled compound is a valuable tool in pharmaceutical research and development, particularly in metabolic studies, pharmacokinetic assessments, and as an internal standard for quantitative analysis. This document outlines a detailed synthetic protocol, presents key quantitative data, and includes a workflow diagram for the preparation and purification of this compound.

Introduction

2,4-Xylidine, also known as 2,4-dimethylaniline, is an important organic intermediate used in the synthesis of various dyes, pesticides, and pharmaceuticals.[1] Its deuterated isotopologue, this compound, in which the six hydrogen atoms of the two methyl groups are replaced with deuterium, offers significant advantages in drug development. The deuterium label provides a distinct mass signature for tracking the molecule and its metabolites in biological systems without altering its fundamental chemical properties. This allows for precise quantification in complex matrices and elucidation of metabolic pathways.

Synthetic Methodology

The preparation of this compound can be achieved through several synthetic routes. A common and effective method involves the catalytic reduction of the corresponding dinitro compound followed by a hydrogen-deuterium exchange reaction, or by direct deuteration of 2,4-Xylidine. The following protocol details a robust method for the synthesis of this compound via direct deuteration of 2,4-dimethylaniline using a deuterium source under acidic conditions.

Experimental Protocol: Catalytic Hydrogen-Deuterium Exchange

This protocol is based on established methods for the deuteration of anilines and related compounds.[2]

Materials:

-

2,4-Dimethylaniline (2,4-Xylidine)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated hydrochloric acid (DCl in D₂O, 35 wt. %)

-

Palladium on carbon (Pd/C, 10%)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Argon or Nitrogen gas

Equipment:

-

High-pressure reaction vessel (autoclave)

-

Magnetic stirrer with heating plate

-

Schlenk line or inert gas manifold

-

Rotary evaporator

-

Standard laboratory glassware

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Preparation of the Reaction Mixture: In a high-pressure reaction vessel, combine 2,4-dimethylaniline (1.0 g, 8.25 mmol), D₂O (20 mL), and deuterated hydrochloric acid (0.5 mL).

-

Addition of Catalyst: Carefully add 10% Palladium on carbon (100 mg, 10% w/w) to the reaction mixture.

-

Inerting the Vessel: Seal the reaction vessel and purge with an inert gas (argon or nitrogen) three times to remove any air.

-

Deuteration Reaction: Pressurize the vessel with deuterium gas (D₂) to 10 bar. Heat the reaction mixture to 150°C with vigorous stirring. Maintain these conditions for 24 hours.

-

Cooling and Work-up: After 24 hours, cool the reaction vessel to room temperature and carefully vent the excess deuterium gas.

-

Neutralization: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the pH of the aqueous layer is approximately 8.

-

Extraction: Extract the product from the aqueous phase with dichloromethane (3 x 30 mL).

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

-

Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Chemical Formula | C₈H₅D₆N |

| Molecular Weight | 127.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~214 °C (for non-deuterated) |

| Density | ~0.98 g/mL (for non-deuterated) |

| Isotopic Purity | >98 atom % D |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.95 (d, J=7.6 Hz, 1H), 6.65 (s, 1H), 6.62 (d, J=7.6 Hz, 1H), 3.55 (s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 143.2, 130.8, 127.1, 122.5, 117.9, 115.1, 17.4 (t, J=19.5 Hz, -CD₃), 16.9 (t, J=19.5 Hz, -CD₃) |

| Mass Spectrometry (EI) | m/z 127 (M⁺), 112, 97 |

Note: NMR data is predicted based on the structure and known spectra of similar deuterated compounds. Actual values may vary slightly.

Experimental Workflow and Diagrams

The following diagrams illustrate the synthesis workflow and the logical relationship of the preparation steps.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Logical steps in the preparation of this compound.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound, a critical tool for modern drug discovery and development. The described method offers a reliable pathway to obtain high-purity deuterated product. The provided quantitative data and workflow diagrams serve as a valuable resource for researchers and scientists in the pharmaceutical industry. The use of isotopically labeled compounds like this compound will continue to be instrumental in advancing our understanding of drug metabolism and pharmacokinetics.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,4-Xylidine-D6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4-Xylidine-D6, a deuterated analog of the aromatic amine 2,4-xylidine. This document is intended to be a valuable resource for professionals in research and development, particularly in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Chemical Identity and Physical Properties

This compound, also known as 2,4-Dimethylaniline-D6, is a stable isotope-labeled version of 2,4-xylidine where six hydrogen atoms on the two methyl groups have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry.

Table 1: General and Physical Properties of this compound and 2,4-Xylidine

| Property | This compound | 2,4-Xylidine (for comparison) |

| CAS Number | 1071170-27-8[1][2][3] | 95-68-1[4] |

| Molecular Formula | C₈H₅D₆N[2] | C₈H₁₁N[4] |

| Molecular Weight | 127.22 g/mol [2][3] | 121.18 g/mol |

| Appearance | Orange Oil[2] | Colorless to pale yellow liquid, may darken on exposure to air. |

| Melting Point | Not available | -15.9 °C[4] |

| Boiling Point | Not available | 218 °C[4] |

| Density | Not available | 0.9763 g/mL |

| Solubility in Water | Not available | Low[4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly published. However, standard methodologies for aromatic amines can be readily applied.

Melting Point Determination

The melting point of a solid can be determined using a capillary melting point apparatus.

Protocol:

-

A small, dry sample of the substance is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For pure compounds, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination

The boiling point of a liquid can be determined by distillation or using a micro-method.

Protocol (Micro-method):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The apparatus is heated slowly until a rapid and continuous stream of bubbles emerges from the inverted capillary.

-

The heating is stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Measurement

The density of a liquid can be determined using a pycnometer or a vibrating tube densimeter.[5][6][7][8]

Protocol (Pycnometer):

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid, ensuring no air bubbles are present, and its mass is measured.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., water), and its mass is measured.

-

The density of the sample liquid is calculated using the masses and the known density of the reference liquid.

Solubility Determination

The solubility of a substance in a particular solvent can be determined by preparing a saturated solution and measuring the concentration of the solute.

Protocol (Shake-Flask Method): [9]

-

An excess amount of the substance is added to a known volume of the solvent (e.g., water) in a flask.

-

The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Synthesis of this compound

The synthesis of deuterated aromatic amines like this compound typically involves the reduction of a deuterated nitroaromatic precursor. A general approach involves the deuteration of the corresponding non-deuterated compound through hydrogen-deuterium exchange reactions catalyzed by a metal, followed by standard synthetic transformations.

A plausible synthetic route is the nitration of m-xylene, followed by a catalyzed hydrogen-deuterium exchange to introduce deuterium onto the methyl groups, and subsequent reduction of the nitro group to the amine.

Metabolic Pathways

2,4-Xylidine, and by extension its deuterated analog, is expected to undergo metabolic activation primarily in the liver. The metabolic pathways for xylidines generally involve N-acetylation and N-hydroxylation, as well as oxidation of the methyl groups and hydroxylation of the aromatic ring. The N-hydroxylation pathway is of particular toxicological significance as it can lead to the formation of reactive nitrenium ions that can bind to macromolecules like DNA and proteins.

Caption: Proposed metabolic pathway of this compound.

Analytical Workflow

This compound is primarily used as an internal standard in quantitative analytical methods, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following diagram illustrates a typical workflow for the analysis of a target analyte in a biological matrix using a deuterated internal standard.

Caption: General workflow for bioanalysis using a deuterated internal standard.

Experimental Protocol for LC-MS/MS Analysis

The following is a generalized protocol for the quantification of an analyte in a biological sample using this compound as an internal standard. Specific parameters will need to be optimized for the analyte of interest and the matrix.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of the biological sample (e.g., plasma), add a known amount of this compound solution. b. Add 300 µL of cold acetonitrile to precipitate proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography system.

- Column: A suitable reversed-phase column (e.g., C18).

- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

- Mass Spectrometer: A triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray ionization (ESI) in positive mode.

- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and this compound.

3. Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.[10]

References

- 1. This compound | 1071170-27-8 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | CAS 1071170-27-8 | LGC Standards [lgcstandards.com]

- 4. 2,4-Xylidine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. uvadoc.uva.es [uvadoc.uva.es]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. mdpi.com [mdpi.com]

Navigating the Safe Handling of 2,4-Xylidine-D6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling procedures for 2,4-Xylidine-D6 (CAS No. 1071170-27-8).[1][2][3] While specific safety data for the deuterated compound is limited, the information presented here is based on the well-documented profile of its non-deuterated analogue, 2,4-Xylidine (CAS No. 95-68-1), and serves as a critical resource for ensuring laboratory safety.[4][5][6] this compound is a labeled form of 2,4-Xylidine, an aniline-derived reagent utilized in the synthesis of various compounds, including antiarrhythmics and anticonvulsants.[1][2]

Core Safety and Hazard Information

2,4-Xylidine is classified as a hazardous substance with significant health risks. It is toxic if swallowed, in contact with skin, or if inhaled.[4][7] It may cause damage to organs through prolonged or repeated exposure and is suspected of causing cancer.[4][8] The substance is also toxic to aquatic life with long-lasting effects.[4][7]

Hazard Statements Summary:

-

H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[7]

-

H373: May cause damage to organs through prolonged or repeated exposure.[4][7]

-

H411: Toxic to aquatic life with long lasting effects.[4][7]

-

H351: Suspected of causing cancer.[8]

-

H227: Combustible liquid.[8]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Physical and Chemical Properties

Understanding the physical and chemical properties of 2,4-Xylidine is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₈D₆H₅N | [1][3] |

| Molecular Weight | 127.22 g/mol | [1][3] |

| Appearance | Clear, pale yellow liquid that may darken to reddish-brown on exposure to air. | [6][9][10] |

| Boiling Point | 214 °C (417 °F) | [8][9] |

| Melting Point | -16 °C (3.2 °F) | [9] |

| Flash Point | 98 °C (208 °F) - closed cup | [4] |

| Density | 0.984 g/cm³ at 25 °C (77 °F) | [8] |

| Solubility | Will likely be mobile in the environment due to its water solubility. | [7] |

| log Pow | 1.96 (at 25 °C, pH 6.8) | [8] |

Toxicological Data

The toxicological profile of 2,4-Xylidine indicates significant health hazards. Absorption into the body can lead to the formation of methemoglobin, causing cyanosis, with a possible delayed onset of 2 to 4 hours.[7][11]

| Endpoint | Value | Species | Source |

| LD50 Oral | 467 mg/kg | Rat | [4] |

| LC50 Inhalation | 149 ppm/7hr | Mouse | [10] |

| LC50 Aquatic | 196 mg/l - 48 h | Leuciscus idus melanotus (Ide) | [7] |

| EC50 Aquatic | 9.9 mg/l - 48 h | Daphnia magna (Water flea) | [4] |

Carcinogenicity: 2,4-Xylidine is classified by IARC as Group 3: Not classifiable as to its carcinogenicity to humans.[4] However, it is suspected of causing cancer.[8]

Experimental Protocols: Safe Handling and Emergency Procedures

While specific experimental protocols for research applications are beyond the scope of a safety data sheet, this section outlines the critical procedures for the safe handling and management of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this chemical. The following PPE is recommended:

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face supplied air respirator is recommended if it is the sole means of protection.[4][5]

-

Hand Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[7][11]

-

Eye Protection: Use safety glasses with side-shields or goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5][6]

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[5][7] Avoid contact with skin, eyes, and clothing, and avoid inhalation of vapor or mist.[4][7] Keep away from open flames, hot surfaces, and sources of ignition.[5][7]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5][7] Store away from incompatible materials such as acids, halogens, acid anhydrides, and strong oxidants.[5][6]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate personnel to safe areas.[4]

-

Ventilate: Ensure adequate ventilation.[4]

-

Eliminate Ignition Sources: Remove all sources of ignition.[5][7]

-

Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Clean-up: Soak up with inert absorbent material (e.g., sand, silica gel, universal binder) and dispose of as hazardous waste in suitable, closed containers.[4][7]

First-Aid Measures

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

-

Skin Contact: Wash off with soap and plenty of water. Take the victim immediately to the hospital.[4][7]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7][11]

Visualizing Safe Handling Workflows

The following diagrams illustrate the logical workflows for handling and responding to emergencies involving this compound.

Caption: General Handling Workflow for this compound

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | CAS 1071170-27-8 | LGC Standards [lgcstandards.com]

- 4. chemsynth.co.in [chemsynth.co.in]

- 5. fishersci.com [fishersci.com]

- 6. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. godeepak.com [godeepak.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. ICSC 1562 - 2,4-XYLIDINE [inchem.org]

- 10. 2,4-Xylidine - Hazardous Agents | Haz-Map [haz-map.com]

- 11. godeepak.com [godeepak.com]

Navigating the Procurement of 2,4-Xylidine-D6: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the procurement of high-purity, isotopically labeled compounds is a critical step in ensuring the accuracy and reliability of experimental data. This in-depth technical guide provides a comprehensive overview of sourcing 2,4-Xylidine-D6, a deuterated aromatic amine essential for a variety of applications, including as an internal standard in mass spectrometry-based analyses.

This guide outlines key considerations for supplier selection, the importance of detailed product specifications, and provides example experimental protocols for the use of this compound.

Reputable Suppliers and Product Specifications

Identifying a reliable supplier is paramount to obtaining high-quality this compound. Several reputable vendors specialize in the synthesis and distribution of isotopically labeled compounds. When evaluating suppliers, researchers should prioritize those who provide comprehensive documentation, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

Key Suppliers:

-

LGC Standards: A global leader in reference materials, LGC offers this compound and provides detailed chemical data on their website.[1] They are a key source for certified reference materials.

-

Cambridge Isotope Laboratories, Inc. (CIL): CIL is a leading producer of stable isotopes and stable isotope-labeled compounds.[2] They offer a searchable database for Certificates of Analysis on their website.[3]

-

Toronto Research Chemicals (TRC): A subsidiary of LGC, TRC specializes in the synthesis of complex organic chemicals for biomedical research and offers a wide range of isotopically labeled compounds.[4][5][6][7][8]

-

MedChemExpress (MCE): MCE provides a range of research chemicals and biochemicals, including deuterated compounds, and often includes handling instructions and data sheets with their products.

-

Pharmaffiliates, Adva Tech Group Inc., and Clearsynth: These suppliers also list this compound in their catalogs and can be considered as potential sources.

Quantitative Data Summary:

A Certificate of Analysis is a critical document that provides quantitative data on the purity and identity of the compound. While a specific CoA for this compound was not publicly available at the time of this writing, the following table presents typical specifications that researchers should expect, based on a representative CoA for a similar deuterated aromatic amine from a leading supplier.

| Parameter | Typical Specification | Method |

| Chemical Purity | ≥98% | HPLC, GC |

| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Appearance | Colorless to light yellow liquid | Visual Inspection |

| Solubility | Soluble in DMSO, Methanol | Visual Inspection |

| Storage Conditions | -20°C, under inert atmosphere | Manufacturer's Recommendation |

Experimental Protocols: Utilizing this compound as an Internal Standard

A primary application of this compound is as an internal standard (IS) in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterated standard closely mimics the chromatographic behavior and ionization efficiency of the unlabeled analyte (2,4-Xylidine), but its increased mass allows it to be distinguished by the mass spectrometer. This helps to correct for variations in sample preparation, injection volume, and instrument response.

General Protocol for Sample Preparation for GC-MS or LC-MS Analysis:

-

Preparation of Stock Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Similarly, prepare a stock solution of the unlabeled 2,4-Xylidine standard.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking a blank matrix (e.g., plasma, urine, environmental sample extract) with known concentrations of the unlabeled 2,4-Xylidine.

-

To each calibration standard, add a fixed concentration of the this compound internal standard solution.

-

-

Sample Extraction:

-

To the unknown biological or environmental sample, add the same fixed concentration of the this compound internal standard solution.

-

Perform a sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the matrix.

-

-

Analysis by GC-MS or LC-MS:

-

Inject the extracted calibration standards and samples onto the GC-MS or LC-MS system.

-

Develop a chromatographic method to achieve good separation of the analytes.

-

Set the mass spectrometer to monitor for specific ions of both the unlabeled 2,4-Xylidine and the deuterated this compound.

-

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of 2,4-Xylidine in the unknown samples by using the peak area ratio from the sample and interpolating from the calibration curve.

-

Procurement and Quality Control Workflow

The following diagram illustrates a logical workflow for the procurement and quality control of this compound for research purposes.

Caption: Procurement and QC workflow for this compound.

Signaling Pathways and Experimental Workflows

While this compound itself is not directly involved in signaling pathways, its unlabeled counterpart is a known metabolite of some pharmaceuticals and can be a precursor in the synthesis of bioactive molecules. For instance, xylidine derivatives have been utilized in the synthesis of antiarrhythmic compounds. The primary role of the deuterated form in research is to facilitate the accurate quantification of the unlabeled compound in biological systems, which is crucial for pharmacokinetic and drug metabolism studies.

The experimental workflow for using this compound will largely follow the general protocol for using a deuterated internal standard in mass spectrometry, as outlined above. The specific parameters for the chromatography and mass spectrometry will need to be optimized based on the instrumentation available and the nature of the sample matrix.

References

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterium-Labeled Internal Standards| Stable Isotope-Labeled Internal Standards | LC-MS/MS analysis [cerilliant.com]

- 3. isotope.com [isotope.com]

- 4. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]

- 5. lubio.ch [lubio.ch]

- 6. labmix24.com [labmix24.com]

- 7. TRC Standards | Phoenix Scientific Co., Ltd. [phoenix-sci.com]

- 8. Toronto Research Chemicals (TRC) – Genetika Science [ptgenetika.com]

Methodological & Application

Application Note: Quantification of 2,4-Xylidine in Biological Matrices using 2,4-Xylidine-D6 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Xylidine, a primary aromatic amine, is a known metabolite of certain pharmaceuticals and is also used in the manufacturing of dyes and pesticides. Due to its potential toxicity, a sensitive and reliable method for its quantification in biological matrices is crucial for toxicological studies and drug metabolism research. Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like 2,4-xylidine. The use of a stable isotope-labeled internal standard, such as 2,4-Xylidine-D6, is the gold standard for quantitative analysis as it effectively compensates for variations in sample preparation and instrument response, leading to improved accuracy and precision.

This application note provides a detailed protocol for the extraction and quantification of 2,4-xylidine in a biological matrix (e.g., plasma or urine) using this compound as an internal standard with GC-MS analysis.

Experimental Protocols

Materials and Reagents

-

2,4-Xylidine (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Dichloromethane (GC grade)

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Biological matrix (e.g., human plasma, urine)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh 10 mg of 2,4-xylidine and dissolve it in 10 mL of methanol.

-

Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of 2,4-xylidine by serial dilution of the primary stock solution with methanol to create calibration standards.

-

-

Internal Standard (IS) Working Solution (10 µg/mL):

-

Dilute the this compound primary stock solution with methanol.

-

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 1 mL of the biological matrix sample (e.g., plasma, urine) into a 15 mL glass centrifuge tube.

-

Add 50 µL of the 10 µg/mL this compound internal standard working solution to each sample, calibrator, and quality control (QC) sample, except for the blank matrix.

-

Add 1 mL of 1 M NaOH to basify the sample.

-

Add 5 mL of dichloromethane to the tube.

-

Vortex the tube for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube.

-

Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of dichloromethane for GC-MS analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injector: Splitless mode, 250°C

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp 1: 30°C/min to 180°C

-

Ramp 2: 15°C/min to 240°C, hold for 5 minutes

-

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Data Analysis and Quantification

Quantification is performed by calculating the ratio of the peak area of the analyte (2,4-xylidine) to the peak area of the internal standard (this compound). A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards. The concentration of 2,4-xylidine in the unknown samples is then determined from this calibration curve.

Data Presentation

Table 1: SIM Ions for 2,4-Xylidine and this compound

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| 2,4-Xylidine | 121 | 106 |

| This compound | 127 | 112 |

Table 2: Calibration Curve Data

| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1 | 15,234 | 148,987 | 0.102 |

| 5 | 76,170 | 149,234 | 0.510 |

| 10 | 151,890 | 148,550 | 1.022 |

| 50 | 759,450 | 149,100 | 5.094 |

| 100 | 1,520,300 | 148,760 | 10.219 |

| Linearity (R²) | \multicolumn{3}{c | }{0.9995 } |

Table 3: Method Validation Data

| QC Level | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |

| LQC | 3 | 2.91 | 97.0 | 4.5 | 92.3 |

| MQC | 40 | 41.2 | 103.0 | 3.1 | 95.1 |

| HQC | 80 | 78.9 | 98.6 | 2.8 | 94.5 |

Mandatory Visualization

Caption: Experimental workflow for the GC-MS analysis of 2,4-Xylidine.

Application Note: Quantification of 2,4-Xylidine in Human Plasma using 2,4-Xylidine-D6 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of 2,4-xylidine in human plasma using its deuterated internal standard, 2,4-Xylidine-D6, with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. 2,4-Xylidine is a primary arylamine used in the synthesis of various compounds and can be a metabolite of certain drugs or a product derived from azo dyes.[1][2] Accurate quantification is crucial for toxicological assessments and pharmacokinetic studies.

Introduction

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of small molecules in complex biological matrices.[3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.[4][5] This application note describes a robust and reproducible LC-MS/MS method for the determination of 2,4-xylidine in human plasma.

Experimental

-

2,4-Xylidine (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)[6]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water, ultrapure (18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

-

High-Performance Liquid Chromatography (HPLC) system capable of binary gradients.

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2,4-xylidine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the 2,4-xylidine primary stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water.

-

Aliquot 100 µL of human plasma samples, calibration standards, and quality control samples into 1.5 mL microcentrifuge tubes.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex to mix and inject into the LC-MS/MS system.

LC-MS/MS Method

| Parameter | Value |

| Column | C18 reverse-phase, 100 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |

Table 1: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| 2,4-Xylidine | 122.1 | 107.1 | 150 | 25 |

| This compound | 128.1 | 110.1 | 150 | 25 |

Data Analysis and Quantification

The quantification of 2,4-xylidine is performed by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of 2,4-xylidine in the unknown samples is then determined from the linear regression of the calibration curve.

Method Performance (Exemplary Data)

The following tables summarize the expected performance of this method.

Table 2: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| 2,4-Xylidine | 1 - 1000 | > 0.995 |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 15 | < 15 | 85 - 115 |

| Mid | 100 | < 15 | < 15 | 85 - 115 |

| High | 800 | < 15 | < 15 | 85 - 115 |

Table 4: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | > 85 | 90 - 110 |

| High | 800 | > 85 | 90 - 110 |

Visualizations

Caption: Experimental workflow for the LC-MS/MS quantification of 2,4-xylidine.

Caption: Logical relationship for internal standard-based quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of 2,4-xylidine in human plasma using this compound as an internal standard by LC-MS/MS. The method is sensitive, selective, and robust, making it suitable for a variety of research and development applications, including toxicokinetic and pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision of the results.

References

Application Note: Determination of 2,4-Xylidine in Environmental Samples using Isotope Dilution Mass Spectrometry

Abstract

This application note provides detailed protocols for the quantitative analysis of 2,4-xylidine in environmental water and soil samples. The method utilizes isotope dilution mass spectrometry with 2,4-xylidine-D6 as the internal standard, ensuring high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. Sample preparation involves solid-phase extraction (SPE) for water samples and pressurized liquid extraction (PLE) for soil samples. Analysis is performed by gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode and liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode. This methodology is intended for researchers, scientists, and environmental monitoring professionals requiring a robust and reliable analytical method for 2,4-xylidine.

Introduction

2,4-Xylidine, also known as 2,4-dimethylaniline, is an aromatic amine used in the synthesis of dyes, pesticides, and pharmaceuticals.[1] Its potential release into the environment through industrial wastewater and agricultural runoff raises concerns due to its toxicity and possible carcinogenicity.[2] Accurate and sensitive monitoring of 2,4-xylidine in environmental matrices is therefore crucial for assessing environmental contamination and human exposure risks.

Isotope dilution mass spectrometry is a highly reliable quantification technique that employs a stable isotope-labeled version of the target analyte as an internal standard.[3] this compound, a deuterated analog of 2,4-xylidine, serves as an ideal internal standard as it co-elutes with the native analyte and exhibits similar ionization and fragmentation behavior in the mass spectrometer, effectively compensating for analytical variability.

This application note details validated sample preparation and instrumental analysis protocols for the determination of 2,4-xylidine in water and soil, providing the necessary information for laboratory implementation.

Experimental Protocols

Materials and Reagents

-

Standards: 2,4-Xylidine (≥99% purity), this compound (≥98% purity, deuterated at the methyl groups).

-

Solvents: Methanol, acetonitrile, dichloromethane (DCM), n-hexane (all HPLC or pesticide residue grade).

-

Reagents: Formic acid (LC-MS grade), ammonium acetate, anhydrous sodium sulfate.

-

SPE Cartridges: Oasis HLB (6 mL, 200 mg) or equivalent.

-

PLE Supplies: Diatomaceous earth, extraction cells, and collection vials.

Sample Preparation

-

Sample Collection and Preservation: Collect water samples in amber glass bottles and store at 4°C. Acidify samples to a pH of approximately 3 with formic acid.[4]

-

Fortification: Spike a known volume of the water sample (e.g., 500 mL) with this compound internal standard solution.

-

SPE Cartridge Conditioning: Condition the Oasis HLB cartridge sequentially with 5 mL of methanol followed by 5 mL of deionized water.[4]

-

Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

-

Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.

-

Elution: Elute the retained analytes with 2 x 4 mL of methanol or dichloromethane.[5]

-

Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., methanol for LC-MS/MS, n-hexane for GC-MS) for analysis.

-

Sample Preparation: Air-dry the soil or sediment sample and sieve to remove large debris. Homogenize the sample.

-

Fortification: Weigh a known amount of the homogenized sample (e.g., 10 g) into a PLE extraction cell. Spike the sample with the this compound internal standard solution.

-

Extraction: Mix the sample with a dispersing agent like diatomaceous earth. Perform pressurized liquid extraction using methanol or a mixture of dichloromethane and methanol at elevated temperature and pressure (e.g., 100°C, 1500 psi).[2][6][7]

-

Cleanup (if necessary): The extract may be further cleaned up using solid-phase extraction if significant matrix interferences are present.

-

Concentration and Solvent Exchange: Concentrate the extract to a small volume and exchange the solvent to one compatible with the instrumental analysis (e.g., n-hexane for GC-MS, methanol for LC-MS/MS).

Instrumental Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

Table 1: GC-MS SIM Parameters

| Analyte | Retention Time (approx. min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 2,4-Xylidine | 10.5 | 121 | 106 | 77 |

| This compound | 10.5 | 127 | 112 | 83 |

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

-

Column: Zorbax SB-C18 (2.1 x 30 mm, 3.5 µm particle size) or equivalent.[8]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.[9]

-

Mass Spectrometer: Agilent 6490 Triple Quadrupole MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 2: LC-MS/MS MRM Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2,4-Xylidine | |||

| Quantifier | 122.1 | 107.1 | 15 |

| Qualifier | 122.1 | 77.1 | 21 |

| This compound | |||

| Quantifier | 128.1 | 110.1 | 15 |

| Qualifier | 128.1 | 80.1 | 21 |

(Note: Collision energies should be optimized for the specific instrument used.)

Data Presentation

The following tables summarize typical quantitative data obtained using this methodology.

Table 3: Method Validation Data for 2,4-Xylidine in Water (LC-MS/MS)

| Parameter | Result |

| Linearity (r²) | >0.995 |

| Limit of Detection (LOD) | 0.05 µg/L |

| Limit of Quantification (LOQ) | 0.15 µg/L |

| Recovery (at 1 µg/L) | 85-110% |

| Precision (RSD, at 1 µg/L) | <10% |

Table 4: Method Validation Data for 2,4-Xylidine in Soil (GC-MS)

| Parameter | Result |

| Linearity (r²) | >0.99 |

| Limit of Detection (LOD) | 1 µg/kg |

| Limit of Quantification (LOQ) | 5 µg/kg |

| Recovery (at 20 µg/kg) | 80-115% |

| Precision (RSD, at 20 µg/kg) | <15% |

(Note: These values are indicative and may vary depending on the specific matrix and instrumentation.)

Visualizations

Caption: Experimental workflow for the analysis of 2,4-Xylidine in environmental samples.

Conclusion

The methods described in this application note provide a reliable and robust approach for the determination of 2,4-xylidine in environmental water and soil samples. The use of this compound as an internal standard in an isotope dilution mass spectrometry workflow ensures high-quality quantitative data. The combination of efficient sample preparation techniques with sensitive GC-MS and LC-MS/MS analysis allows for the detection of 2,4-xylidine at levels relevant for environmental monitoring.

References

- 1. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kosfaj.org [kosfaj.org]

- 4. agilent.com [agilent.com]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. digital.csic.es [digital.csic.es]

- 7. Application of pressurized liquid extraction followed by gas chromatography-mass spectrometry to determine 4-nonylphenols in sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. epa.gov [epa.gov]

Application Note: Quantification of Amitraz Degradation Products using 2,4-Xylidine-D6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitraz is a widely used acaricide and insecticide in agriculture and veterinary medicine.[1][2] Due to its relatively low stability, amitraz degrades into several metabolic products, with the primary residues of concern in food and environmental samples being those containing the 2,4-dimethylaniline moiety. Regulatory bodies often require the quantification of total amitraz residues, which includes the parent compound and its significant degradation products.[1] This application note provides a detailed protocol for the simultaneous quantification of the principal degradation products of amitraz: 2,4-dimethylaniline (DMA), N'-(2,4-dimethylphenyl)-N-methylformamidine (DMPF), and 2,4-dimethylformamidine (DMF), using 2,4-Xylidine-D6 as an internal standard for robust and accurate quantification by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Amitraz Degradation Pathway

Amitraz undergoes hydrolysis, which is accelerated in acidic conditions, to form several degradation products. The primary degradation pathway involves the initial breakdown of amitraz into DMPF and DMF. These intermediates are then further hydrolyzed to the common and more stable end-product, 2,4-dimethylaniline (DMA).[1][2]

Caption: Proposed degradation pathway of Amitraz.

Experimental Protocols